2-Fluoro-2-(5-methoxypyridin-3-yl)acetic acid
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Overview
Description
2-Fluoro-2-(5-methoxypyridin-3-yl)acetic acid is an organic compound with the molecular formula C8H8FNO3 It is a derivative of pyridine, featuring a fluorine atom and a methoxy group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-2-(5-methoxypyridin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid moiety can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 2-Hydroxy-2-(5-methoxypyridin-3-yl)acetic acid.
Reduction: Formation of 2-Fluoro-2-(5-methoxypyridin-3-yl)ethanol.
Substitution: Formation of derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
2-Fluoro-2-(5-methoxypyridin-3-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Fluoro-2-(5-methoxypyridin-3-yl)acetic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the methoxy group can influence its solubility and bioavailability. The acetic acid moiety can participate in hydrogen bonding and other interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Difluoro-2-(6-methoxypyridin-3-yl)acetic acid
- 2-Fluoro-5-methoxypyridine-3-acetic acid
Uniqueness
2-Fluoro-2-(5-methoxypyridin-3-yl)acetic acid is unique due to the specific positioning of the fluorine and methoxy groups on the pyridine ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C8H8FNO3 |
---|---|
Molecular Weight |
185.15 g/mol |
IUPAC Name |
2-fluoro-2-(5-methoxypyridin-3-yl)acetic acid |
InChI |
InChI=1S/C8H8FNO3/c1-13-6-2-5(3-10-4-6)7(9)8(11)12/h2-4,7H,1H3,(H,11,12) |
InChI Key |
MLEBREWDSFEVQG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=CC(=C1)C(C(=O)O)F |
Origin of Product |
United States |
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